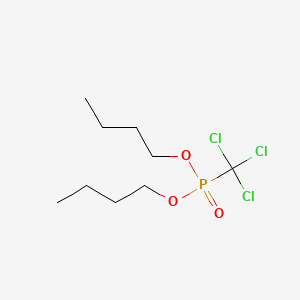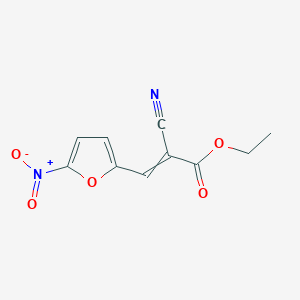
6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
説明
6-(Chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (CMMPTD) is an organic compound that is used in a variety of scientific and industrial applications. It is a highly reactive compound with a wide range of potential applications in the fields of chemistry, pharmacology, and biotechnology. CMMPTD is a versatile molecule that can be used as a reagent in chemical synthesis, as an inhibitor in biochemical assays, and as a substrate in biochemical and physiological studies.
科学的研究の応用
Antibacterial and Antifungal Properties
A study by Kushwaha and Sharma (2022) synthesized a series of compounds including 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine derivatives. These compounds demonstrated significant antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species (Kushwaha & Sharma, 2022).
Herbicide Dissipation in Soil
Research on the dissipation kinetics of soil-applied herbicides, including compounds similar to 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, was conducted by Baer and Calvet (1999). They explored how various environmental factors affect the persistence and degradation of these herbicides in different soil types (Baer & Calvet, 1999).
Electrochemical Properties
A study by Brown (2018) focused on the electrochemical reduction of chloro-s-triazine herbicides under acidic conditions, which could provide insights into the electrochemical behavior of similar compounds like 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine. This research is significant in understanding the environmental fate and degradation pathways of these herbicides (Brown, 2018).
Supramolecular Chemistry Applications
Moral et al. (2010) synthesized compounds related to 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, demonstrating potential applications in supramolecular chemistry. These compounds could form extended supramolecular polymers with interesting fluorescence properties, suggesting their use in advanced materials science (Moral et al., 2010).
特性
IUPAC Name |
6-(chloromethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-7-2-4-8(5-3-7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCXQFXHUZSBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359071 | |
| Record name | 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
99860-36-3 | |
| Record name | 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





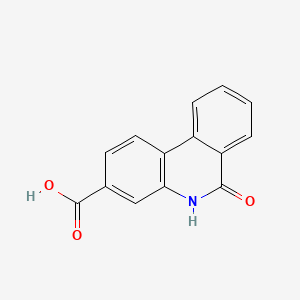
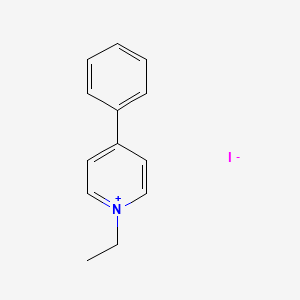
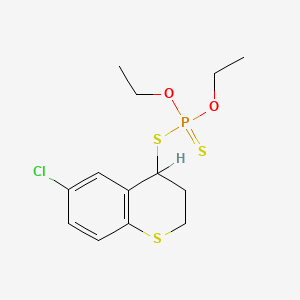
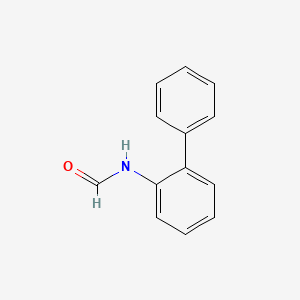
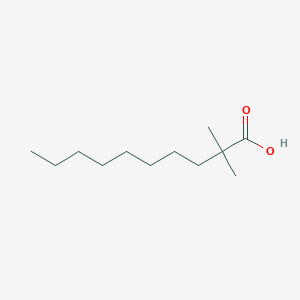

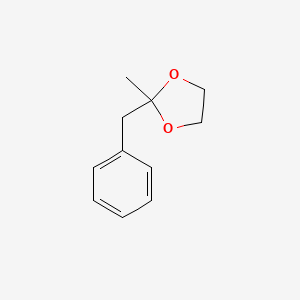

![5-Nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B1619899.png)
![6-chloro-1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1619901.png)
